molecular formula C21H28N2O3S2 B2720931 N-((4-cyclohexylthiazol-2-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide CAS No. 2034541-50-7

N-((4-cyclohexylthiazol-2-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Cat. No. B2720931
CAS RN: 2034541-50-7
M. Wt: 420.59
InChI Key: SBBJCKBIQQZDHD-UHFFFAOYSA-N
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Description

N-((4-cyclohexylthiazol-2-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide, also known as CCT137690, is a selective inhibitor of the protein kinase CHK1. CHK1 is a key regulator of the DNA damage response pathway, which is activated in response to DNA damage caused by various factors, such as radiation and chemotherapy. Inhibition of CHK1 has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising target for cancer therapy.

Scientific Research Applications

Anticancer Activity

Thiazole derivatives have been synthesized and studied for their anticancer activity. For instance, certain thiazole compounds have demonstrated selective cytotoxicity against human lung adenocarcinoma cells while showing minimal effects on normal cell lines. These findings indicate potential applications in targeted cancer therapy, highlighting the importance of structural modifications in enhancing therapeutic efficacy (Evren et al., 2019).

Antimicrobial Properties

The synthesis of novel thiazole derivatives has also been explored for their antimicrobial potential. Some compounds have shown promising antibacterial and antifungal activities, suggesting their use as potential antimicrobial agents. This application is crucial in the fight against drug-resistant microbial strains, offering a pathway to develop new therapeutic agents (Darwish et al., 2014).

Synthesis Methodologies

Advancements in synthesis methodologies for thiazole compounds have been significant. Research has focused on developing more efficient, eco-friendly synthesis approaches, including microwave-assisted protocols. These methods aim to reduce reaction times and improve yield, demonstrating the continuous evolution of chemical synthesis techniques and their application in producing compounds with potential biological activities (Virk et al., 2018).

properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S2/c1-15(2)28(25,26)18-10-8-16(9-11-18)12-20(24)22-13-21-23-19(14-27-21)17-6-4-3-5-7-17/h8-11,14-15,17H,3-7,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBJCKBIQQZDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2=NC(=CS2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-cyclohexylthiazol-2-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

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